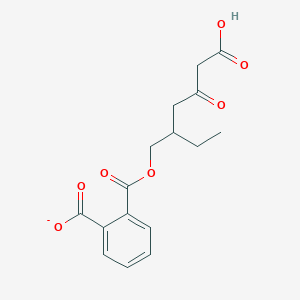
2-(((5-Carboxy-2-ethyl-4-oxopentyl)oxy)carbonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((5-Carboxy-2-ethyl-4-oxopentyl)oxy)carbonyl)benzoate is a chemical compound with the molecular formula C16H18O7. . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
The synthesis of 2-(((5-Carboxy-2-ethyl-4-oxopentyl)oxy)carbonyl)benzoate involves several steps. One common method includes the esterification of phthalic anhydride with 5-carboxy-2-ethyl-4-oxopentanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
化学反応の分析
2-(((5-Carboxy-2-ethyl-4-oxopentyl)oxy)carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
科学的研究の応用
2-(((5-Carboxy-2-ethyl-4-oxopentyl)oxy)carbonyl)benzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in biochemical assays and as a standard in proteomics research.
作用機序
The mechanism of action of 2-(((5-Carboxy-2-ethyl-4-oxopentyl)oxy)carbonyl)benzoate involves its interaction with specific molecular targets. In biochemical assays, it may act as a substrate or inhibitor, affecting enzymatic activity. The compound’s ester functional group allows it to participate in hydrolysis reactions, releasing the active carboxylic acid moiety, which can then interact with target proteins or enzymes .
類似化合物との比較
2-(((5-Carboxy-2-ethyl-4-oxopentyl)oxy)carbonyl)benzoate can be compared with other similar compounds such as:
Phthalic acid esters: These compounds share a similar ester functional group and are used in similar applications.
Benzoic acid derivatives: These compounds have a similar aromatic structure and are used in various chemical and biological applications.
Carboxylic acid esters: These compounds have similar reactivity and are used in organic synthesis and industrial applications.
生物活性
The compound 2-(((5-Carboxy-2-ethyl-4-oxopentyl)oxy)carbonyl)benzoate (CAS No. 88144-75-6) is a derivative of benzoic acid and is recognized for its potential biological activities. This article explores its chemical properties, biological effects, and implications for pharmaceutical applications, utilizing diverse research findings.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H18O7 |
| Molecular Weight | 326.33 g/mol |
| SMILES | O=C(OCC(CC)CC(CC(O)=O)=O)... |
| InChI | InChI=1S/C16H18O7/c1... |
This compound features a carboxylic acid functional group, which may contribute to its solubility and reactivity in biological systems.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anti-inflammatory Effects
Studies have demonstrated that compounds similar to this compound can inhibit pro-inflammatory cytokines. For example, in vitro assays showed a reduction in the secretion of IL-6 and IL-8 in human endothelial cells, suggesting potential applications in treating inflammatory diseases .
Antioxidant Properties
The antioxidant capacity of this compound has been investigated through various assays, indicating its ability to scavenge free radicals. This property is crucial for mitigating oxidative stress-related conditions, including cardiovascular diseases .
Metabolic Pathways
As a metabolite of di(2-ethylhexyl) phthalate (DEHP), this compound plays a role in metabolic pathways associated with phthalate exposure. Its presence in urine samples has been linked to the metabolism of DEHP, highlighting its significance as a biomarker for phthalate exposure in environmental toxicology .
Case Studies
- Inflammation Models : In a study involving human aortic endothelial cells, treatment with this compound resulted in a significant decrease in the expression of inflammatory markers compared to untreated controls. This suggests a protective role against vascular inflammation .
- Oxidative Stress : A recent investigation assessed the antioxidant effects of this compound using DPPH and ABTS assays. Results indicated a dose-dependent increase in radical scavenging activity, reinforcing its potential as an antioxidant agent .
特性
分子式 |
C16H17O7- |
|---|---|
分子量 |
321.30 g/mol |
IUPAC名 |
2-(5-carboxy-2-ethyl-4-oxopentoxy)carbonylbenzoate |
InChI |
InChI=1S/C16H18O7/c1-2-10(7-11(17)8-14(18)19)9-23-16(22)13-6-4-3-5-12(13)15(20)21/h3-6,10H,2,7-9H2,1H3,(H,18,19)(H,20,21)/p-1 |
InChIキー |
SWWCOKPGMIEQMA-UHFFFAOYSA-M |
正規SMILES |
CCC(CC(=O)CC(=O)O)COC(=O)C1=CC=CC=C1C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















